molecular formula C10H7BrClN B1282375 8-(Bromomethyl)-7-chloroquinoline CAS No. 84163-79-1

8-(Bromomethyl)-7-chloroquinoline

Cat. No.: B1282375
CAS No.: 84163-79-1
M. Wt: 256.52 g/mol
InChI Key: SLSLEAFNODKCFA-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-7-chloroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of both bromomethyl and chloro substituents on the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)-7-chloroquinoline typically involves the following steps:

    Starting Material: The synthesis begins with 7-chloroquinoline, which is commercially available or can be synthesized from aniline derivatives.

    Bromomethylation: The bromomethyl group is introduced using a bromomethylating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

8-(Bromomethyl)-7-chloroquinoline can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: The chloro group can be reduced to form 7-methylquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfox

Properties

IUPAC Name

8-(bromomethyl)-7-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c11-6-8-9(12)4-3-7-2-1-5-13-10(7)8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSLEAFNODKCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)CBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90522382
Record name 8-(Bromomethyl)-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84163-79-1
Record name 8-(Bromomethyl)-7-chloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84163-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Bromomethyl)-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(bromomethyl)-7-chloroquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

7-Chloro-8-methylquinoline (1 g.) [Bradford et al., J. Chem. Soc., p. 437 (1947)] is dissolved in 20 ml. of benzene and brominated with one equivalent of N-bromosuccinimide in the presence of catalytic amounts of peroxide. The product, 7-chloro-8-(bromomethyl)quinoline is isolated by evaporation.
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